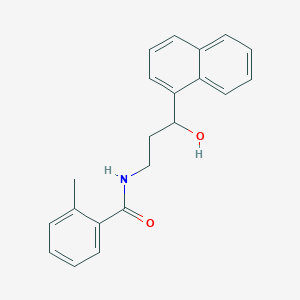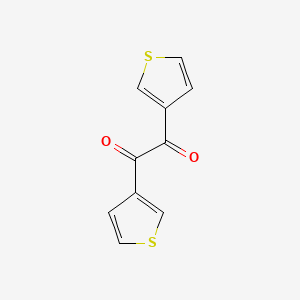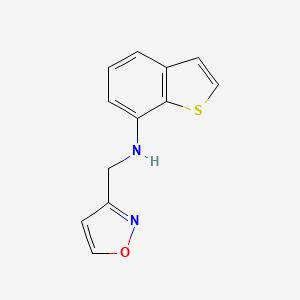![molecular formula C21H21NO4 B2516672 2-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]シクロブタン-1-カルボン酸 CAS No. 2253640-53-6](/img/structure/B2516672.png)
2-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]シクロブタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid is a complex organic compound known for its unique structural properties. It features a cyclobutane ring, which is relatively rare in organic chemistry due to the ring strain associated with four-membered rings. The compound also includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protecting group for amines.
科学的研究の応用
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of cyclic peptides and other complex peptide structures.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing molecules with constrained conformations.
Biological Studies: Used in studies of protein-protein interactions and enzyme-substrate interactions due to its unique structural properties.
Material Science: Explored for its potential in creating novel materials with specific mechanical or chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through or by modifying existing cyclobutane derivatives.
Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the Fmoc-protected amine with the cyclobutane carboxylic acid under peptide coupling conditions, often using reagents like HATU or EDCI.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and peptide chemistry would apply, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the Fmoc group.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Bases such as piperidine for Fmoc deprotection.
Coupling: Reagents like HATU, EDCI, and bases like DIPEA.
Major Products
Fmoc-Deprotected Amine: Formed by removing the Fmoc group.
Peptide Derivatives: Formed by coupling with other amino acids or peptides.
作用機序
The mechanism of action for 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid largely depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.
Biological Studies: The cyclobutane ring can induce conformational constraints, affecting how the compound interacts with biological targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]propionic acid
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]acetic acid
- 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid
Uniqueness
The uniqueness of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid lies in its cyclobutane ring, which introduces significant ring strain and conformational constraints. This makes it particularly useful in applications where rigid structures are desired, such as in the design of enzyme inhibitors or constrained peptides.
特性
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-10-9-13(14)11-22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQGNHLPIZBBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2516589.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)


![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)



